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Compound of Interest

Compound Name: 5-Aminopyridazin-3(2h)-one

Cat. No.: B026420

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis
of numerous compounds with a wide array of biological activities. The success of any drug
candidate, however, is intrinsically linked to its Absorption, Distribution, Metabolism, and
Excretion (ADME) profile. This guide provides an objective comparison of the ADME properties
of various pyridazinone derivatives, supported by experimental data, to aid in the selection and
optimization of candidates in drug discovery and development.

Executive Summary

This guide presents a comparative analysis of key ADME parameters for different series of
pyridazinone derivatives. The data indicates that structural modifications to the pyridazinone
core can significantly influence properties such as metabolic stability, intestinal permeability,
and plasma protein binding. Notably, strategic substitutions have been shown to improve
metabolic half-life by over 50-fold in some cases. While many derivatives exhibit favorable oral
bioavailability, permeability can be a limiting factor, with some compounds being subject to
efflux by transporters like P-glycoprotein.

Data Presentation
Table 1: In Vitro Metabolic Stability of Piperazin-1-
ylpyridazine Derivatives in Liver Microsomes
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The following table summarizes the in vitro half-life (t%2) of a series of piperazin-1-ylpyridazine
derivatives in mouse liver microsomes (MLM) and human liver microsomes (HLM). A longer
half-life indicates greater metabolic stability.
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Compound MLM t% (min) HLM t% (min)
1 2 3
2 - -
3 2 -
4 2 -
5 2 -
6 2 -
7 2 -
8 3 -
9 2 -
10 2 -
11 3 -
12 3 -
13 5 -
14 5 28
15 10 18
16 13 19
17 15 22
18 16 21
19 24 33
20 25 35
21 26 32
22 33 43
23 36 45
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24 43 55
25 51 65
26 68 80
27 80 95
28 98 100
29 113 105

Data sourced from a study on structure—metabolism-relationships in the microsomal clearance
of piperazin-1-ylpyridazines.

Table 2: In Vivo Pharmacokinetic Parameters of Selected
Pyridazine and Pyridazinone Derivatives

This table presents key in vivo pharmacokinetic parameters for several pyridazine and
pyridazinone-containing drugs.

Oral
Compound/Dr . . . N Protein
Species Dosing Route Bioavailability Lo
ug Name Binding (%)
(%)
GNE-A Mouse Oral 88.0 96.7-99.0
Rat Oral 11.2 96.7-99.0
Dog Oral 55.8 96.7-99.0
Monkey Oral 72.4 96.7-99.0
Relugolix Human Oral ~12 68-71
Deucravacitinib Human Oral - -
Pyridazinone 19 Mouse Oral Favorable -

Data compiled from a comparative guide on the pharmacokinetic profiles of substituted
pyridazines.[1]
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Table 3: In Vitro Caco-2 Permeability of a Pyridazinone
Derivative (JP-1366)

The following data shows the apparent permeability (Papp) of the pyridazinone derivative JP-
1366 and its metabolite M1 across a Caco-2 cell monolayer, a model for human intestinal

absorption.
Compound Direction Papp (x 10~ cml/s) Efflux Ratio
JP-1366 AtoB 22.7x1.77 0.47
BtoA 10.70 £ 1.77
M1 AtoB - 6.0
BtoA 20.30+x1.51

Ato B: Apical to Basolateral; B to A: Basolateral to Apical. An efflux ratio >2 is indicative of
active efflux. Data sourced from a study on the permeability of JP-1366.[1]

Experimental Protocols
In Vitro Metabolic Stability in Liver Microsomes

The metabolic stability of the test compounds is assessed by incubating them with liver
microsomes from the desired species (e.g., human, mouse, rat) in the presence of NADPH, a
necessary cofactor for many metabolic enzymes.

 Incubation: The test compound (typically at a concentration of 1-10 uM) is incubated with
liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.
The reaction is initiated by the addition of an NADPH-regenerating system.

o Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

o Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold
organic solvent, such as acetonitrile.

e Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is
analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the
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remaining parent compound.

o Data Calculation: The percentage of the parent compound remaining at each time point is
plotted against time, and the in vitro half-life (t¥%) is calculated from the slope of the line.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal
absorption of drugs.

e Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and
cultured for approximately 21 days to allow them to differentiate into a monolayer that mimics
the intestinal epithelium. The integrity of the monolayer is verified by measuring the
transepithelial electrical resistance (TEER).

o Compound Addition: The test compound (at a typical concentration of 10 uM) is added to the
apical (donor) side of the monolayer to measure absorption (A to B permeability) or to the
basolateral (donor) side to measure efflux (B to A permeability).

o Sampling: Samples are collected from the receiver compartment at predetermined time
points (e.g., 60, 90, 120 minutes).

e Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.

o Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the
following equation: Papp = (dQ/dt) / (A * Co) where dQ/dt is the rate of drug appearance in
the receiver compartment, A is the surface area of the filter, and Co is the initial concentration
in the donor compartment.

» Efflux Ratio: The efflux ratio is calculated as the ratio of the B-A Papp to the A-B Papp. An
efflux ratio greater than 2 suggests that the compound is a substrate of an efflux transporter,
such as P-glycoprotein (P-gp).

Plasma Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for determining the extent of a drug's
binding to plasma proteins.
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e Preparation: A stock solution of the test compound is spiked into plasma from the desired
species (e.g., human, rat).

 Dialysis: The plasma containing the test compound is placed in one chamber of a dialysis
unit, separated by a semi-permeable membrane from a protein-free buffer solution in the
other chamber.

o Equilibrium: The unit is incubated at 37°C with gentle shaking for a sufficient time (typically 4-
24 hours) to allow the free (unbound) drug to reach equilibrium across the membrane.

o Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

e Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.
The concentration in the buffer chamber represents the free drug concentration.

o Calculation: The percentage of protein binding is calculated as: % Bound = [(Total
Concentration - Free Concentration) / Total Concentration] * 100
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A typical workflow for in vitro ADME assessment.
Major metabolic pathways for piperazin-1-ylpyridazines.
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Interplay of ADME properties in determining drug fate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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